2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a synthetic indole-based acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-methylpropyl (isobutyl) group at position 5 and an N-[3-(trifluoromethyl)phenyl]acetamide moiety. The indole-oxadiazole scaffold is pharmacologically significant due to its dual capacity for hydrogen bonding and hydrophobic interactions, making it a candidate for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-14(2)10-21-28-29-22(32-21)19-11-15-6-3-4-9-18(15)30(19)13-20(31)27-17-8-5-7-16(12-17)23(24,25)26/h3-9,11-12,14H,10,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDIOVRYSUTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that combines an indole core with an oxadiazole ring and a phenylacetamide group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis and Structural Features
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Indole Synthesis : The indole core is synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.
- Coupling Reactions : The final step involves coupling the oxadiazole-substituted indole with N-phenylacetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole core can interact with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues, influencing various biological pathways .
Pharmacological Properties
Research indicates that compounds containing both indole and oxadiazole moieties exhibit diverse pharmacological activities:
- Anticancer Activity : Indole derivatives are known for their role in cancer treatment. The compound's structure may allow it to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
- Antimicrobial Activity : Similar compounds have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the oxadiazole ring enhances this activity, suggesting potential applications in treating infections .
- Enzyme Inhibition : Studies have demonstrated that derivatives with similar structures can act as inhibitors for key enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
Study on Anticancer Activity
A study evaluated the anticancer properties of oxadiazole-containing compounds. It was found that specific derivatives could significantly inhibit cell growth in breast cancer models by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell survival was highlighted .
Antimicrobial Efficacy
In another investigation, a series of oxadiazole derivatives were screened for antibacterial activity. The results indicated that compounds similar to this compound displayed significant inhibitory effects against Staphylococcus aureus and E. coli, suggesting a potential role as novel antimicrobial agents .
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its 2-methylpropyl-oxadiazole and trifluoromethylphenyl-acetamide substituents. Key comparisons with structurally related molecules include:
Key Observations:
- Substituent Impact on Bioactivity: The trifluoromethylphenyl group in the target compound likely enhances target affinity compared to non-fluorinated analogues (e.g., 8g) due to increased electron-withdrawing effects and metabolic stability . Isobutyl vs.
- Synthetic Efficiency:
Spectroscopic and Physicochemical Properties
While direct data for the target compound are unavailable, comparisons with analogues reveal:
Preparation Methods
Diacylhydrazide Formation
-
Starting material : 2-Methylpropanoic acid hydrazide (1 ) is prepared by treating 2-methylpropanoic acid with hydrazine hydrate in ethanol under reflux.
-
Acylation : React 1 with indole-2-carboxylic acid chloride (2 ) in tetrahydrofuran (THF) using triethylamine (TEA) as a base to form diacylhydrazide 3 (Scheme 1).
Scheme 1
Cyclodehydration to Oxadiazole
Diacylhydrazide 3 undergoes cyclodehydration using phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours to yield 2-(indol-2-yl)-5-(2-methylpropyl)-1,3,4-oxadiazole (4 ). This method is widely reported for analogous systems, with yields exceeding 85% under optimized conditions.
Functionalization of the Indole Core
Alkylation at the 1-Position
The indole nitrogen at position 1 is alkylated to introduce the acetamide side chain:
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Reaction conditions : Treat oxadiazole-indole hybrid 4 with bromoacetyl bromide in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at 0–5°C.
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Intermediate : 1-(2-Bromoacetyl)-2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indole (5 ) is obtained (Scheme 2).
Scheme 2
Amide Bond Formation
Intermediate 5 is reacted with 3-(trifluoromethyl)aniline (6 ) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This yields the final product 7 after purification via column chromatography (Scheme 3).
Scheme 3
Alternative Synthetic Routes
Oxidative Desulfurization Approach
An alternative method for oxadiazole formation involves oxidative desulfurization of thiosemicarbazides:
One-Pot Synthesis Using T3P
Propanephosphonic anhydride (T3P) enables a one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates. Adapting this method, the 2-methylpropyl group could be introduced via a custom isocyanate reagent.
Optimization and Challenges
Cyclization Efficiency
Alkylation Selectivity
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Regioselectivity : Competing alkylation at indole’s 3-position is mitigated by using bulky bases like NaH and low temperatures.
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Side reactions : Hydrolysis of the bromoacetyl group is minimized by anhydrous conditions and inert atmosphere.
Characterization and Analytical Data
Critical characterization data for intermediate and final compounds include:
Industrial and Scalability Considerations
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 5-(2-methylpropyl)-1,3,4-oxadiazole | H₂SO₄, reflux, 4h | 65 | |
| 2 | 2-(1H-indol-1-yl)acetamide | K₂CO₃, DMF, 80°C | 72 | |
| 3 | Final product | Pd(OAc)₂, Xantphos, 100°C | 58 |
Q. Table 2. Biological Activity Comparison
| Derivative | Substituent (R) | IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent | 2-methylpropyl | 0.9 | 3.5 |
| Analog A | Ethyl | 1.4 | 2.8 |
| Analog B | n-Propyl | 1.6 | 3.1 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
